molecular formula C22H19ClN4O3S2 B14994762 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14994762
M. Wt: 487.0 g/mol
InChI Key: RKXOOSDAMFXFRA-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and a sulfonyl group

Preparation Methods

The synthesis of 5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the sulfonylation of the pyrimidine ring, and the coupling of these intermediates. Common synthetic routes include:

    Formation of Benzothiazole Ring: This can be achieved through a cyclization reaction involving aniline derivatives and carbon disulfide under basic conditions.

    Sulfonylation of Pyrimidine Ring: The pyrimidine ring can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the sulfonylated pyrimidine intermediate using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or inflammation.

Comparison with Similar Compounds

5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, but differ in their substituents and overall structure.

    Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are known for their diverse biological activities, including antiviral and anticancer properties.

    Sulfonyl Compounds: These compounds feature the sulfonyl group and are used in various industrial and medicinal applications.

The uniqueness of 5-CHLORO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of these structural features, which may confer enhanced biological activity and specificity.

Properties

Molecular Formula

C22H19ClN4O3S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H19ClN4O3S2/c1-3-10-32(29,30)22-24-12-16(23)19(27-22)20(28)25-15-7-5-14(6-8-15)21-26-17-9-4-13(2)11-18(17)31-21/h4-9,11-12H,3,10H2,1-2H3,(H,25,28)

InChI Key

RKXOOSDAMFXFRA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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